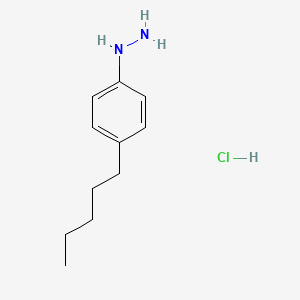

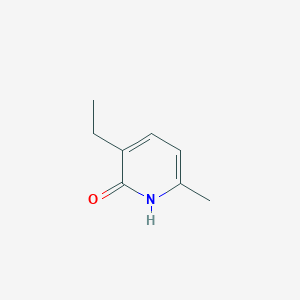

3-ethyl-6-methyl-1H-pyridin-2-one

Übersicht

Beschreibung

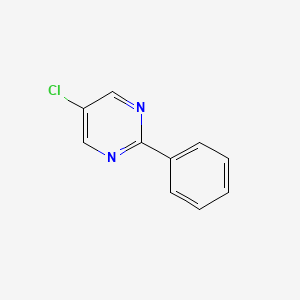

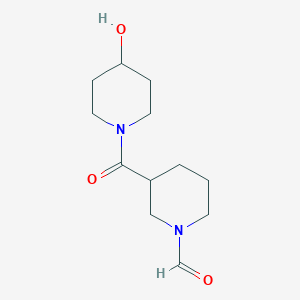

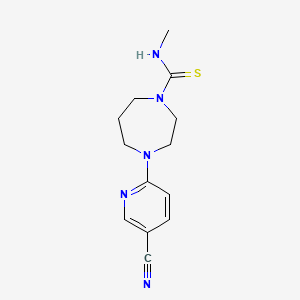

Pyridinones are a class of compounds that have a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and a ketone functional group. The “3-ethyl-6-methyl-1H-pyridin-2-one” would have an ethyl group attached to the 3rd position and a methyl group attached to the 6th position of the pyridine ring .

Synthesis Analysis

The synthesis of pyridinone derivatives often involves condensation reactions, where two molecules combine to form a larger molecule, usually with the elimination of a small molecule such as water .Molecular Structure Analysis

The molecular structure of pyridinones can be analyzed using techniques such as NMR spectroscopy . The exact structure would depend on the positions and types of substituents on the pyridine ring.Chemical Reactions Analysis

Pyridinones can undergo a variety of chemical reactions, including nucleophilic substitution reactions . The exact reactions would depend on the substituents present on the pyridine ring.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its solubility, melting point, boiling point, and reactivity. These properties can be influenced by the structure of the compound and its functional groups .Wissenschaftliche Forschungsanwendungen

Anti-Fibrosis Activity

A study found that a series of novel 2-(pyridin-2-yl) pyrimidine derivatives, which could potentially include 3-ethyl-6-methyl-1H-pyridin-2-one, were synthesized and evaluated for their anti-fibrosis activity . Two compounds showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Medicinal Chemistry

The pyrimidine moiety, which is present in 3-ethyl-6-methyl-1H-pyridin-2-one, has been considered as a privileged structure in medicinal chemistry . Compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities .

Antimicrobial Activity

Pyrimidine derivatives are known to have antimicrobial properties . Therefore, 3-ethyl-6-methyl-1H-pyridin-2-one, being a pyrimidine derivative, could potentially be used in antimicrobial research .

Antiviral Activity

Pyrimidine derivatives are also known to have antiviral properties . This suggests that 3-ethyl-6-methyl-1H-pyridin-2-one could potentially be used in antiviral research .

Antitumor Activity

Pyrimidine derivatives are known to have antitumor properties . Therefore, 3-ethyl-6-methyl-1H-pyridin-2-one, being a pyrimidine derivative, could potentially be used in antitumor research .

Antidiabetic Agents

3-Ethyl-4-methyl-3-pyrrolin-2-one is used as an intermediate for the manufacture of medicines, including the preparation of Glimepiride and its intermediates, which are used as antidiabetic agents .

Anxiolytic Activity

During the screening of new derivatives for anxiolytic activity in the dark–light box, three promising compounds were found . This suggests that 3-ethyl-6-methyl-1H-pyridin-2-one could potentially be used in anxiolytic research .

Anticancer Activity

The identification of the (±)-4-(3- hydroxyphenyl)-2-thione derivative monasterol as a precursor anti-cancer medication that suppresses the mitotic kinesin-5 protein has elevated the prominence of this pharmacophore . This suggests that 3-ethyl-6-methyl-1H-pyridin-2-one could potentially be used in anticancer research .

Wirkmechanismus

The mechanism of action of a compound refers to how it interacts with biological systems. Pyridinone derivatives have been found to exhibit various biological activities, including antitumor, antimicrobial, and anti-inflammatory effects . The exact mechanism of action would depend on the specific compound and its biological target.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-ethyl-6-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-3-7-5-4-6(2)9-8(7)10/h4-5H,3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHYGCOYUWGZZQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383961 | |

| Record name | 3-ethyl-6-methyl-1H-pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90086-88-7 | |

| Record name | 3-ethyl-6-methyl-1H-pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-amino-8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B1620630.png)

![3-[(4-Chlorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1620636.png)